molecular formula C20H19FN2 B14178228 3-(5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline CAS No. 919786-66-6

3-(5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline

Cat. No.: B14178228
CAS No.: 919786-66-6
M. Wt: 306.4 g/mol
InChI Key: MSXOPABZNXKWFI-UHFFFAOYSA-N
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Description

3-(5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline typically involves multi-step organic reactions. One common method involves the initial formation of the tetrahydroisoquinoline core, followed by the introduction of the quinoline moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated derivatives.

Scientific Research Applications

3-(5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler analog with a similar core structure but lacking the tetrahydroisoquinoline moiety.

    Isoquinoline: Another analog with a similar core structure but differing in the position of the nitrogen atom.

    Fluoroquinolines: Compounds with similar fluorine substitution patterns but different core structures.

Uniqueness

3-(5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline is unique due to its specific combination of the tetrahydroisoquinoline and quinoline moieties, as well as the presence of the fluorine atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

919786-66-6

Molecular Formula

C20H19FN2

Molecular Weight

306.4 g/mol

IUPAC Name

3-(5-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinolin-1-yl)quinoline

InChI

InChI=1S/C20H19FN2/c1-20(2)12-23-19(15-7-5-8-16(21)18(15)20)14-10-13-6-3-4-9-17(13)22-11-14/h3-11,19,23H,12H2,1-2H3

InChI Key

MSXOPABZNXKWFI-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC(C2=C1C(=CC=C2)F)C3=CC4=CC=CC=C4N=C3)C

Origin of Product

United States

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